![molecular formula C9H12N4O2S B3039331 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-78-0](/img/structure/B3039331.png)

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Übersicht

Beschreibung

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as CMIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIT belongs to the class of isothiazolinone compounds and is widely used as a biocide in industrial and consumer products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have been synthesized and evaluated for various biological activities. Mazzone et al. (1989) reported the synthesis of carboxymethyl- and carboxy-derivatives, and their preliminary pharmacological screening showed anti-inflammatory and analgesic activities, as well as antimicrobial effects on various mycetes and bacteria (Mazzone et al., 1989).

Antimicrobial Activity

Sahu et al. (2014) synthesized a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives and found that some compounds exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu et al., 2014).

Plant Growth Regulation

Jian-yu Jin et al. (2007) synthesized a series of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and found that these compounds displayed significant inhibitory activities on the growth of radish and wheat, indicating potential use in plant growth regulation (Jian-yu Jin et al., 2007).

Anticancer Properties

Yanchenko et al. (2020) conducted a study to determine the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides. They found that these compounds exhibit antineoplastic activity against a range of cancer cell lines, making them promising structures for creating new anticancer agents (Yanchenko et al., 2020).

Anthelmintic Activity

Nadkarni et al. (2001) and El-dawy et al. (1983) both investigated the anthelmintic activity of triazolo[3,4-b][1,3,4]thiadiazine derivatives. Nadkarni et al. found promising in vivo anthelmintic activity in albino mice (Nadkarni et al., 2001), while El-dawy et al. noted that the 6-substituted derivatives were generally more active than the 3-substituted ones (El-dawy et al., 1983).

Wirkmechanismus

Target of Action

The primary targets of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to inhibit Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . Other derivatives have shown potential as microtubule inhibitors , causing cell cycle arrest and apoptosis .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to inhibition of their function. For example, in the case of Shikimate dehydrogenase, the compound binds to the enzyme, inhibiting its activity and disrupting the biosynthesis of chorismate . As a microtubule inhibitor, the compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of Shikimate dehydrogenase inhibition, it disrupts the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria . When acting as a microtubule inhibitor, it disrupts the normal function of microtubules, which are essential for cell division and intracellular transport .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Result of Action

The result of the compound’s action is dependent on its specific target. Inhibition of Shikimate dehydrogenase can lead to the death of bacteria, making it a potential antitubercular agent . As a microtubule inhibitor, it can cause cell cycle arrest and apoptosis, making it a potential anticancer agent .

Biochemische Analyse

Biochemical Properties

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that this compound may play a role in the regulation of metabolic pathways involving chorismate.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been found to exhibit cytotoxic activities against certain cancer cell lines . It has also been reported to induce apoptosis in MDA-MB-231 cells, a breast cancer cell line . This suggests that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit the activity of shikimate dehydrogenase, suggesting that it may exert its effects at the molecular level through enzyme inhibition . Additionally, it has been reported to induce apoptosis in MDA-MB-231 cells, suggesting that it may also exert its effects through changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of chorismate biosynthesis, where it inhibits the activity of shikimate dehydrogenase . This suggests that it may interact with enzymes and cofactors involved in this pathway and may have effects on metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

2-(3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-5(2)8-10-11-9-13(8)12-6(4-16-9)3-7(14)15/h5H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUWQAIKVXTTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1N=C(CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

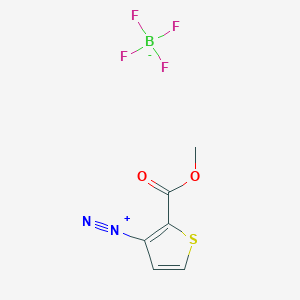

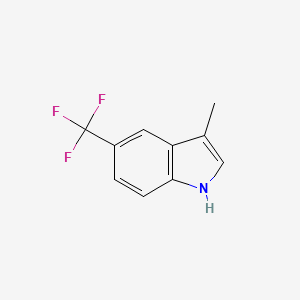

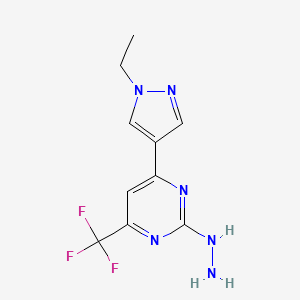

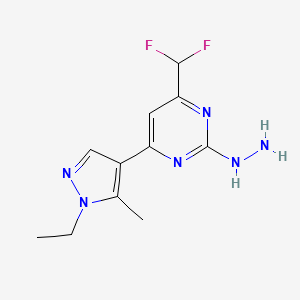

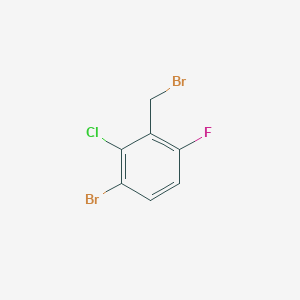

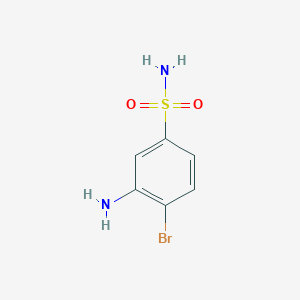

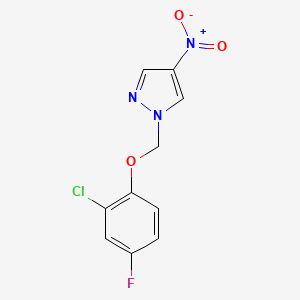

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)

![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)